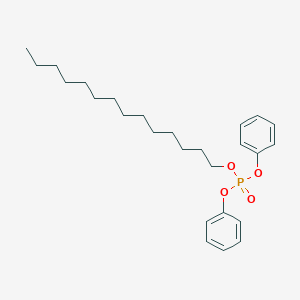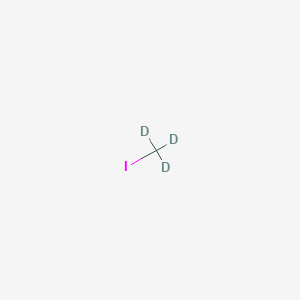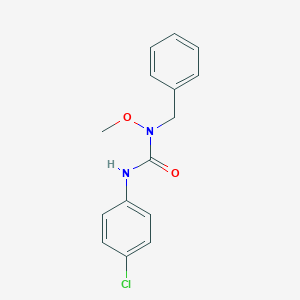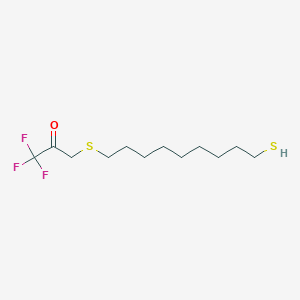
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one, commonly known as TFSP, is a fluorinated organic compound that has gained significant attention in the field of chemical research due to its unique properties. TFSP is a versatile compound that can be used in various applications, including organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
TFSP has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. TFSP is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. TFSP is also used as a reagent in the preparation of functionalized surfaces and materials, such as self-assembled monolayers and polymer coatings. TFSP has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections.
Mécanisme D'action
The mechanism of action of TFSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. TFSP has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which are essential components of cell membranes. TFSP has also been shown to inhibit the activity of proteins involved in the replication of viral RNA, making it a potential antiviral agent.
Effets Biochimiques Et Physiologiques
TFSP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. TFSP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. TFSP has also been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFSP in lab experiments include its ease of synthesis, versatility, and unique properties. TFSP is a stable and highly reactive compound that can be easily incorporated into various organic compounds. However, the limitations of using TFSP in lab experiments include its high cost, limited availability, and potential toxicity. TFSP should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions in the field of TFSP research, including the development of new synthetic methods, the exploration of its potential as an antiviral agent, and the investigation of its role in modulating immune function. TFSP has the potential to be a valuable tool in the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, TFSP is a unique and versatile compound that has gained significant attention in the field of scientific research. Its ease of synthesis, versatility, and unique properties make it an attractive compound for various applications, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the potential of TFSP and its future applications in the field of chemical research.
Méthodes De Synthèse
The synthesis of TFSP is a multistep process that involves the reaction of 1,1,1-trifluoroacetone with 1,9-nonanedithiol in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by oxidation and deprotection steps. The final product is obtained after purification by column chromatography. The synthesis of TFSP is a relatively simple and efficient process, making it an attractive compound for research applications.
Propriétés
Numéro CAS |
154301-46-9 |
|---|---|
Nom du produit |
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
Formule moléculaire |
C12H21F3OS2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |
Clé InChI |
VGYNCMOKRPXEGF-UHFFFAOYSA-N |
SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
SMILES canonique |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
Autres numéros CAS |
154301-46-9 |
Synonymes |
3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



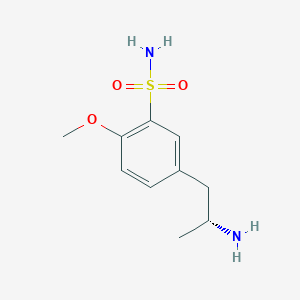
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
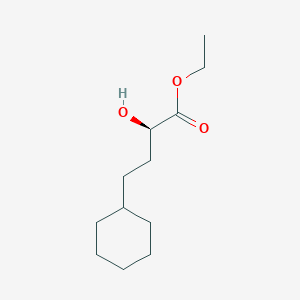
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)
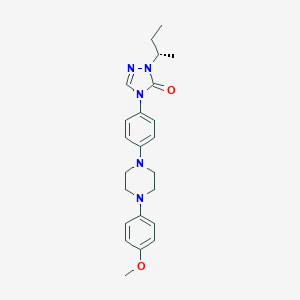
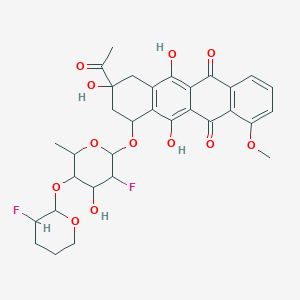
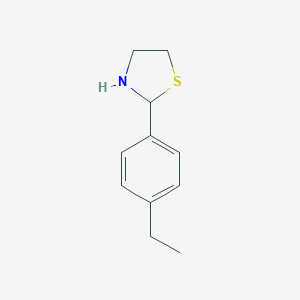
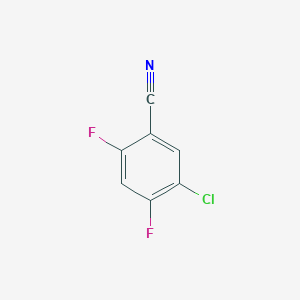
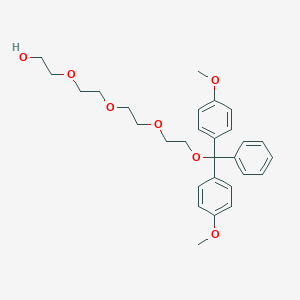
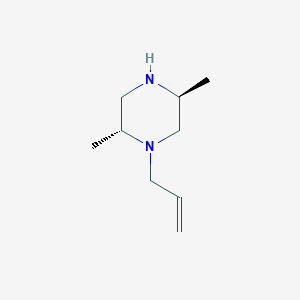
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
